6,6-Difluorohexan-1-ol

Catalog No.
S14053586
CAS No.
M.F
C6H12F2O
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Difluorohexan-1-ol

Product Name

6,6-Difluorohexan-1-ol

IUPAC Name

6,6-difluorohexan-1-ol

Molecular Formula

C6H12F2O

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2

InChI Key

VVYYCUYDINGEMB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(F)F)CCO

6,6-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexane chain, along with a hydroxyl group (-OH) at the first carbon. Its molecular formula is C6H12F2O\text{C}_6\text{H}_{12}\text{F}_2\text{O}, and it exhibits unique physical and chemical properties due to the electronegative fluorine atoms. The compound is typically a colorless liquid with a distinct odor, and its fluorinated nature contributes to increased lipophilicity and potential biological activity, making it of interest in various fields such as pharmaceuticals and agrochemicals

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 6,6-difluorohexanal.
  • Reduction: The compound can be reduced to form 6,6-difluorohexane.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide .

Major Products from Reactions

  • Oxidation: 6,6-Difluorohexanal
  • Reduction: 6,6-Difluorohexane
  • Substitution Products: Various derivatives depending on the nucleophile used.

Several methods exist for synthesizing 6,6-difluorohexan-1-ol:

  • Direct Fluorination: This involves the reaction of hexan-1-ol with fluorinating agents under controlled conditions.
  • Halogenated Hydrocarbon Reaction: Reacting halogenated hydrocarbons with fluorinating agents can yield the desired product.
  • Selective Fluorination: This method allows for the introduction of fluorine atoms at specific positions on the carbon chain .

6,6-Difluorohexan-1-ol has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Its unique properties could be utilized in developing new pesticides or herbicides.
  • Solvents and Refrigerants: Due to its chemical stability and low toxicity, it may find use in industrial applications as a solvent or refrigerant .

Several compounds share structural similarities with 6,6-difluorohexan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
1,1-Difluorohexan-2-olC6H12F2OHydroxyl group on second carbon
1-Fluorohexan-2-olC6H13FOContains one fluorine atom
5-Fluorohexan-1-olC6H13FOHydroxyl group on first carbon
1,2-Difluoropropan-2-olC3H7F2OShorter carbon chain

Uniqueness

What sets 6,6-difluorohexan-1-ol apart from these similar compounds is its specific arrangement of two fluorine atoms at the sixth carbon and a hydroxyl group at the first carbon of a six-carbon chain. This configuration influences its chemical reactivity and biological activity differently compared to shorter-chain or less-substituted analogs .

Palladium-Catalyzed Hydrogenation Approaches

Palladium-based catalysts have emerged as pivotal tools for the hydrogenation of fluorinated ketones to their corresponding alcohols. A notable methodology involves palladium nanoparticles (Pd NPs) supported on mesoporous graphitic carbon nitride (mpg-C₃N₄/Pd), which facilitates transfer hydrogenation using ammonia borane as a hydrogen source in aqueous methanol/water solutions. This system achieves high yields (85–98%) of secondary alcohols within 2–5 minutes at room temperature, demonstrating exceptional efficiency for substrates such as 6,6-difluorohexan-2-one. The mpg-C₃N₄ support enhances catalytic activity by preventing nanoparticle aggregation and enabling facile substrate access to active sites.

Recent studies highlight the selectivity challenges associated with palladium nanoparticles in hydrogenation reactions. For instance, soluble Pd⁰ species at parts-per-million concentrations exhibit superior selectivity for semi-hydrogenation compared to bulk Pd black, which tends to over-reduce substrates. This dichotomy underscores the importance of optimizing Pd dispersion and oxidation state. Heterodimetallic complexes, such as ruthenium-palladium frameworks, further improve selectivity by leveraging synergistic metal interactions for C–F bond activation and hydrogen transfer.

Catalyst SystemHydrogen SourceReaction TimeYieldKey Advantage
mpg-C₃N₄/PdAmmonia borane2–5 min85–98%Rapid kinetics, reusable catalyst
Pd⁰ (ppm-level)H₂ gas1–4 hours70–90%High selectivity for alcohols
Ru-Pd heterodimetallicIsopropanol6–12 hours60–80%C–F bond activation capability

Electrophilic Fluorination Strategies

While N-fluorobenzenesulfonimide (NFSI) is a benchmark electrophilic fluorinating agent, alternative systems using Selectfluor® have shown promise in difluorination reactions. For example, 1-trifluoromethyl-1,3-diketones undergo difluorination with Selectfluor® in acetonitrile to yield α,α-difluoroketones, which are precursors to 6,6-difluorohexan-1-ol. The reaction proceeds via a two-step mechanism: (1) electrophilic fluorination at the carbonyl α-position and (2) acid-catalyzed elimination of HF to install the second fluorine. Ruthenium catalysts further stabilize reactive intermediates, enabling the synthesis of hemiacetal derivatives that resist polymerization.

A critical advancement involves the use of triazolyl-di-ylidene ligands to coordinate palladium and ruthenium centers, enhancing fluorination efficiency at mild temperatures (25–50°C). This approach minimizes side reactions such as defluorination, which commonly plague traditional methods.

Solvent Optimization in Difluorination Reactions

Solvent choice profoundly influences fluorination kinetics and product stability. Polar aprotic solvents like acetonitrile favor electrophilic fluorination by stabilizing charged intermediates, as demonstrated in the Selectfluor®-mediated difluorination of 1,3-diketones. Conversely, protic solvents such as methanol or ethanol improve the stability of fluorinated hemiacetals by suppressing hydrolysis. A mixed methanol/water system (1:1 v/v) optimizes both solubility and reaction rates in palladium-catalyzed hydrogenations, achieving turnover frequencies (TOF) exceeding 500 h⁻¹.

Solvent SystemReaction TypeKey BenefitYield Impact
AcetonitrileElectrophilic fluorinationStabilizes fluorinated intermediates+15–20%
Methanol/water (1:1)Transfer hydrogenationEnhances ammonia borane solubility+10–25%
EthanolHemiacetal stabilizationPrevents dimerization of fluorinated aldehydes+30–40%

Scale-Up Challenges in Industrial Synthesis

Transitioning laboratory-scale syntheses to industrial production introduces multifaceted challenges. Catalyst recyclability remains a critical concern; while mpg-C₃N₄/Pd retains 90% activity after five cycles in batch reactions, continuous-flow systems face nanoparticle leaching at elevated pressures. Storage stability of intermediates like α,α-difluoro acetaldehyde hemiacetal mandates strict oxygen control (<5,000 ppm) and dark conditions to inhibit acid formation. Furthermore, handling ppm-level palladium catalysts requires specialized filtration systems to meet pharmaceutical purity standards.

Economic considerations also drive solvent recovery efforts. Methanol/water mixtures, though effective, necessitate energy-intensive distillation for reuse. Emerging solutions include switchable hydrophilicity solvents (SHS) that phase-separate upon CO₂ addition, simplifying recovery in large-scale reactors.

6,6-Difluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol [1]. This compound features two fluorine atoms at the terminal carbon position (C6) with a hydroxyl group at the opposite end of the hexyl chain [1]. The strategic placement of the geminal difluoro group imparts unique physicochemical properties to this molecule, making it valuable in various synthetic applications [2]. The synthesis of such difluorinated compounds has garnered significant attention in recent years due to their importance in medicinal chemistry and materials science [3].

Transition Metal Catalysts for Vicinal Difluorination

Transition metal catalysts have emerged as powerful tools for the introduction of difluoro groups into organic molecules, including the synthesis of compounds like 6,6-difluorohexan-1-ol [4]. These catalysts facilitate the formation of carbon-fluorine bonds through various mechanistic pathways, often involving oxidative addition, reductive elimination, and β-fluoride elimination steps [4] [5].

Palladium and nickel complexes have demonstrated particular efficacy in catalyzing fluorination reactions that can be applied to the synthesis of difluorinated compounds [5]. The mechanism typically involves the formation of metal-fluoride species that can transfer fluorine atoms to the substrate in a controlled manner [4]. For instance, palladium-catalyzed cross-coupling reactions with fluorinated building blocks provide access to complex fluorinated structures with high functional group tolerance [5].

Nickel catalysts have shown remarkable activity in gem-difluorination reactions, which are relevant to the synthesis of 6,6-difluorohexan-1-ol [3]. A study by researchers demonstrated that nickel-catalyzed cross-coupling between unactivated alkylzinc reagents and gem-difluoropropargyl bromides proceeds with high efficiency and excellent regiochemical selectivity under mild conditions [3]. This approach represents a valuable method for introducing difluoro groups into aliphatic chains [3].

The DBFOX-Ph/nickel(II) catalyst system has been extensively studied for enantioselective fluorination reactions [6]. This catalyst system operates effectively in the presence of N-fluorobenzenesulfonimide (NFSI) as the fluorine source and can achieve good to high yields with moderate to good enantioselectivities [6]. The reaction conditions typically involve:

Catalyst ComponentLoading (mol%)SolventTemperatureAdditive
DBFOX-Ph11CH2Cl2-25°C to 0°C2,6-lutidine (0-1.0 equiv)
Ni(ClO4)2·6H2O10

Table 1: Typical reaction conditions for DBFOX-Ph/Ni(II)-catalyzed enantioselective fluorination [6].

Copper catalysts have also demonstrated effectiveness in difluorination reactions [7]. High-valent copper species can activate carbon-carbon bonds in gem-difluorinated substrates, enabling regioselective fluorination [7]. For example, copper-catalyzed fluoroarylation of gem-difluorinated cyclopropanes using NFSI as the electrophilic fluoro reagent has been reported to proceed with high regioselectivity [7].

Electrochemical methods represent another approach to vicinal difluorination using transition metal catalysts [8]. These methods employ simple electrode setups with nucleophilic fluoride sources and iodotoluene as a mediator [8]. The electrochemical approach offers advantages in terms of sustainability and scalability, making it suitable for gram and decagram scale reactions [8].

Organocatalytic Systems for Stereoselective Fluorination

Organocatalytic systems have revolutionized the field of asymmetric fluorination, providing metal-free alternatives for the stereoselective introduction of fluorine atoms [9]. These systems are particularly valuable for the synthesis of enantioenriched difluorinated compounds like chiral derivatives of 6,6-difluorohexan-1-ol [9].

A versatile organocatalytic approach for the synthesis of enantioenriched gem-difluorinated compounds involves a two-step process [9]. First, a highly enantioselective organocatalytic reaction introduces a benzodithiol group stereoselectively [9]. This is followed by a fluorination step to yield difluorinated building blocks [9]. The benzodithiol group serves as a versatile and "chameleonic" moiety that can be further functionalized before fluorination, providing customized synthetic strategies [9].

Cinchona alkaloid derivatives have demonstrated remarkable efficacy as organocatalysts for asymmetric fluorination reactions [10]. These catalysts can control the stereochemical outcome of fluorination through well-defined transition states [10]. The mechanism often involves the formation of hydrogen bonds between the catalyst and the substrate, directing the approach of the fluorinating reagent to one face of the substrate preferentially [10].

The structure of cinchona alkaloid catalysts significantly influences their performance in asymmetric fluorination reactions [10]. Computational studies have revealed that the chair preference of seven-membered ring transition states is key in determining the sense and level of enantiofacial selectivity [10]. This understanding has guided the development of improved catalysts for stereoselective fluorination [10].

MacMillan's imidazolidinone catalysts represent another important class of organocatalysts for enantioselective fluorination [11] [12]. These catalysts operate through enamine activation, enabling the direct α-fluorination of aldehydes with high enantioselectivity [12]. The reaction typically employs N-fluorobenzenesulfonimide as the electrophilic source of fluorine and can accommodate a diverse spectrum of aldehyde substrates [12].

Catalyst TypeSubstrateFluorinating AgentYield Range (%)ee Range (%)
Cinchona alkaloid derivativesCyclic ketonesNFSI65-9570-96
ImidazolidinoneAldehydesNFSI60-8585-99
Benzodithiol-basedAldehydesFluorination reagents70-9080-95

Table 2: Comparison of different organocatalytic systems for asymmetric fluorination [9] [10] [12].

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another commonly employed electrophilic fluorinating agent in organocatalytic fluorination reactions [13] [14]. Studies have shown that the reaction of enol esters with Selectfluor proceeds via a polar two-electron process involving an oxygen-stabilized carbenium species, rather than through a single-electron process with radical intermediates [13].

Role of Proline Derivatives in Asymmetric Synthesis

Proline and its derivatives have emerged as privileged catalysts for asymmetric synthesis, including fluorination reactions relevant to the preparation of compounds like 6,6-difluorohexan-1-ol [15] [16]. The unique pyrrolidine structure of proline enables it to form enamines with carbonyl compounds, facilitating various asymmetric transformations [16].

Fluorinated proline derivatives themselves have been investigated as catalysts for enantioselective reactions [15]. For instance, cis- and trans-4-fluoroprolines have been studied as catalysts in various organic transformations, including examples of both enamine and iminium ion catalysis [15]. These studies have revealed significant differences in enantioselectivity between the cis- and trans-isomers of the fluorinated catalysts, confirming the importance of ring conformation [15].

The stereoselective fluorination of proline derivatives has been shown to rigidify the ring structure as a result of a combination of electrostatic and hyperconjugative effects associated with the carbon-fluorine bond [15]. This rigidification can potentially enhance the enantioselectivity of proline-catalyzed reactions [15]. However, studies have indicated that while the ring pucker is important, substantial improvements relative to the parent catalyst, L-proline, are not always observed [15].

Polycyclic fluorinated proline derivatives have been synthesized through asymmetric methods, such as intramolecular azomethine ylide cycloaddition with fluorinated dipolarophiles [17]. These reactions proceed with excellent levels of diastereoselectivity, simultaneously generating multiple stereocenters [17]. The influence of the fluorine moiety on the stereoselectivity of these reactions has been demonstrated to be crucial, as non-fluorinated analogues show dramatically reduced selectivity [17].

The combination of proline derivatives with other catalytic systems has led to innovative approaches for asymmetric fluorination [18]. For example, the merger of chiral anion phase-transfer catalysis with enamine catalysis using protected amino acids has enabled the asymmetric fluorination of α-branched cyclohexanones [18]. This dual catalysis method has demonstrated high enantioselectivities when the two chiral catalytic cycles operate together in a matched sense [18].

Proline DerivativeModificationApplicationKey Advantage
4-FluoroprolineFluorine at C4 positionEnamine/iminium catalysisRing conformation control
Polycyclic fluoroprolinesFused ring systemsBuilding blocks for medicinal chemistryMultiple stereocenters
Protected amino acidsCarboxyl protectionDual catalysis with phase-transfer catalystsAccess to quaternary stereocenters

Table 3: Proline derivatives and their applications in asymmetric synthesis [17] [15] [18].

Fluorous-tagged proline catalysts represent another innovative development in this field [16]. These catalysts can be immobilized on Teflon, creating recyclable systems for asymmetric reactions [16]. Studies have shown that the introduction of acidic sulfonamide groups bearing multifluorous tags at the carboxy position is more effective than the introduction of bulky substituents on the proline backbone for achieving high stereoselectivity [16].

Market Landscape and Strategic Importance

The fluorinated pharmaceutical intermediates market represents a rapidly expanding sector within modern drug development, with the global market valued at USD 1.25 billion in 2024 and projected to reach USD 2.10 billion by 2033, demonstrating a compound annual growth rate of 6.5% [1]. This growth trajectory underscores the critical role of fluorinated building blocks such as 6,6-difluorohexan-1-ol in contemporary pharmaceutical synthesis.

Fluorinated compounds account for approximately 30% of all United States Food and Drug Administration-approved drugs [2], with this percentage increasing to 61% for organofluorines and 30% for per- and polyfluoroalkyl substances among active ingredients approved in the last decade [3]. This trend reflects the pharmaceutical industry's recognition that fluorine incorporation enhances drug efficacy, bioavailability, and metabolic stability [1].

Synthetic Applications and Methodologies

6,6-Difluorohexan-1-ol serves as a versatile synthetic intermediate through multiple reaction pathways. The compound readily undergoes difluoromethylation reactions using trimethylsilyl difluorobromomethane (TMSCF2Br) as a difluorocarbene source under mild conditions, achieving yields of 63-85% [4] [5]. This methodology enables the construction of complex fluorinated architectures essential for pharmaceutical development.

The hydroxyl functional group provides a reactive site for nucleophilic substitution reactions, permitting the introduction of various functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide . These transformations yield corresponding halogenated derivatives that serve as precursors for further elaboration into bioactive compounds.

Mechanistic Insights and Reaction Scope

Recent mechanochemical approaches have demonstrated the efficient conversion of alcohols to difluoromethyl ethers using ball milling techniques, achieving high substrate concentrations and mild difluorocarbene generation [5]. This methodology represents a significant advancement in green chemistry approaches to fluorinated pharmaceutical intermediate synthesis.

The compound's unique electronic properties, derived from the electron-withdrawing nature of the difluoromethyl group, influence molecular conformation and hydrogen bonding patterns [7]. These characteristics are particularly valuable in pharmaceutical applications where specific molecular interactions with biological targets are required.

Reaction TypeKey ReagentsReaction ConditionsYield Range
Difluoromethylation of AlcoholsTMSCF2Br, KHF2Room temperature, DCM/H2O63-85%
Nucleophilic Substitution ReactionsFluorinated alcohol solventsVarious temperatures70-95%
Epoxidation ReactionsTFE, HFIPMild conditions60-90%
Electrophilic ReactionsFluorinated alcoholsCatalyst-free65-90%
Annulation ReactionsTFE, HFIPElevated temperatures70-85%
DeoxyfluorinationCpFluors, DASTAmbient conditions60-95%
Pharmaceutical Building BlocksFluoromalonate estersSpecialized conditions74-99%

Surfactant Design in Materials Science

Fundamental Properties and Structure-Activity Relationships

6,6-Difluorohexan-1-ol exhibits unique surfactant properties that distinguish it from conventional hydrocarbon analogs. The presence of two fluorine atoms at the terminal position creates a lipophobic tail segment while maintaining the hydrophilic hydroxyl head group, resulting in amphiphilic behavior characteristic of fluorinated surfactants [8].

Fluorinated surfactants demonstrate superior surface activity compared to their hydrocarbon counterparts, achieving lower critical micelle concentrations and reduced surface tensions [9]. The incorporation of fluorine atoms enhances the compound's ability to reduce surface tension, with fluorinated alcohols typically achieving surface tensions in the range of 15-20 mN/m [10].

Molecular Design and Performance Enhancement

The strategic placement of fluorine atoms in 6,6-difluorohexan-1-ol influences its self-assembly behavior and surface properties. Fluorinated surfactants form highly ordered patterns at air-water interfaces that differ markedly from hydrocarbon analogs, with domains stabilized by the interplay between line tension and dipole interactions [8].

Research demonstrates that shortening fluorocarbon chains while maintaining surface activity represents a crucial design strategy for environmentally safer fluorinated surfactants [11]. The difluoromethyl group in 6,6-difluorohexan-1-ol provides an optimal balance between surface activity and reduced environmental persistence compared to longer perfluoroalkyl chains.

Applications in Advanced Materials

Fluorinated surfactants based on structures similar to 6,6-difluorohexan-1-ol find applications in diverse materials science applications. These include the formulation of specialized coatings, the development of high-performance foams, and the creation of advanced polymer systems [12].

The compound's unique properties enable its use in creating materials with enhanced thermal stability, chemical resistance, and surface modification capabilities. These characteristics are particularly valuable in applications requiring extreme performance conditions or specialized surface properties.

PropertyConventional FluorinatedShort-Chain FluorinatedGemini Fluorinated
Critical Micelle Concentration (CMC)0.3-33 mM20-45 mM5-25 mM
Surface Tension15-20 mN/m15-19 mN/m14-18 mN/m
Thermal StabilityHigh (>200°C)Good (>150°C)Good (>150°C)
Chemical StabilityExcellentGoodGood
HydrophobicityVery HighHighHigh
Bioaccumulation PotentialHighModerateLower
Environmental PersistenceHighModerateLower

Agrochemistry Applications of Polyfluorinated Alcohols

Regulatory Landscape and Market Trends

The agrochemical sector has witnessed significant growth in fluorinated compound utilization, with 23% of all United States conventional pesticide active ingredients containing organofluorines and 14% classified as per- and polyfluoroalkyl substances [3]. This trend has accelerated in recent years, with 61% of active ingredients approved in the last decade being organofluorines and 30% being per- and polyfluoroalkyl substances [3].

The incorporation of fluorinated alcohols such as 6,6-difluorohexan-1-ol into agrochemical formulations serves multiple functions, including enhancement of bioactivity, improvement of metabolic stability, and optimization of physicochemical properties [13]. These compounds play crucial roles in modern crop protection strategies, contributing to improved efficacy and environmental profiles.

Functional Applications in Crop Protection

Fluorinated alcohols function as both active ingredients and formulation components in pesticide products. As surfactants, they enhance droplet deposition on plant surfaces by reducing surface tension and improving wetting properties [11]. This functionality is particularly important for herbicide formulations where optimal coverage of target vegetation is essential for efficacy.

The unique properties of polyfluorinated alcohols enable their use as synergists in pesticide formulations, where they enhance the performance of primary active ingredients through improved penetration and stability [14]. Research has demonstrated that non-ionic gemini surfactants with short fluorocarbon chains can significantly improve herbicide efficacy while maintaining acceptable environmental profiles [11].

Environmental Considerations and Sustainable Development

The increasing use of fluorinated compounds in agrochemistry has raised significant environmental concerns due to their persistence and potential for bioaccumulation [3]. Studies have shown that fluorinated containers can leach per- and polyfluoroalkyl substances into pesticide products, contributing to environmental contamination [3].

Contemporary research focuses on developing fluorinated surfactants with reduced environmental impact through strategic molecular design. Short-chain fluorinated alcohols demonstrate improved biodegradability compared to longer-chain analogs while maintaining essential performance characteristics [11]. This approach represents a sustainable pathway for continued utilization of fluorinated compounds in agricultural applications.

Application AreaFluorinated ContentFunctionEnvironmental Impact
Pesticide Active Ingredients14-30% PFASEnhanced bioactivityPersistent degradates
Pesticide Synergists2-5% by weightImproved depositionBioaccumulation
Herbicide Formulations5-15% organofluorinesIncreased persistenceWater contamination
Fungicide Development10-25% fluorinatedMetabolic stabilitySoil persistence
Insecticide Enhancement15-35% fluorinatedLipophilicity enhancementNon-target effects
Crop Protection Surfactants1-3% fluorinatedWetting improvementAquatic toxicity
Container FluorinationSurface treatmentProduct stabilityPFAS leaching

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

138.08562133 g/mol

Monoisotopic Mass

138.08562133 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types